methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 6-chloro-4-methyl-7-hydroxychromen-2-one with naphthalen-1-ylmethanol under acidic conditions to form the intermediate 6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)chromen-2-one. This intermediate is then esterified with methyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)chromen-2-one
- 4-methyl-7-(naphthalen-1-ylmethoxy)chromen-2-one
- 6-chloro-4-methyl-7-(phenylmethoxy)chromen-2-one
Uniqueness
Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthalen-1-ylmethoxy group enhances its interaction with hydrophobic pockets in biological targets, potentially increasing its efficacy in medicinal applications.
Properties
Molecular Formula |
C24H19ClO5 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H19ClO5/c1-14-18-10-20(25)22(12-21(18)30-24(27)19(14)11-23(26)28-2)29-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-10,12H,11,13H2,1-2H3 |
InChI Key |
KCLBZUFJCWILJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC |
Origin of Product |
United States |
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